N-cyclobutyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
“N-cyclobutyl-5-oxopyrrolidine-2-carboxamide” is a chemical compound . It is a derivative of 5-oxopyrrolidine-2-carboxamide .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name and its related compound, 5-oxopyrrolidine-2-carboxamide . The InChI code for 5-oxopyrrolidine-2-carboxamide is1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied . For example, the amidation of carboxylic acid substrates has been explored .Scientific Research Applications
Medicinal Chemistry Strategies to Reduce Metabolism
Medicinal chemistry strategies have been employed to reduce metabolism mediated by aldehyde oxidase (AO) in compounds like N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide. By altering the heterocycle or blocking the reactive site, AO metabolism was reduced, aiding in drug discovery efforts for conditions like castration-resistant prostate cancer (CRPC) (Linton et al., 2011).
Prebiotic Chemistry
The role of formamide, a precursor of several components of nucleic acids under prebiotic conditions, has been studied. Heating formamide in the presence of montmorillonites resulted in the synthesis of nucleobases and components of the inosine pathway, contributing to our understanding of the origin of life (Saladino et al., 2004).
Drug Development and Pharmacokinetics
The application of modeling and simulation in preclinical studies of GDC-0917, a potent inhibitor of apoptosis (IAP) proteins antagonist, showcases the compound's potential in treating various cancers. This approach helped in predicting human pharmacokinetics and pharmacodynamic responses, illustrating the importance of such methods in early drug development stages (Wong et al., 2013).
Antimycobacterial Activity
Novel compounds with the structure 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea have shown high in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis H37Rv and multidrug-resistant M. tuberculosis, highlighting their potential as new antimycobacterial agents (Sriram et al., 2007).
Mechanism of Action
Target of Action
The primary target of N-cyclobutyl-5-oxopyrrolidine-2-carboxamide is the Nav1.8 voltage-gated sodium ion channels . These channels are primarily expressed in sensory neurons, which are responsible for conveying information via the spinal cord .
Mode of Action
This compound acts as an inhibitor of the Nav1.8 voltage-gated sodium ion channels . By inhibiting these channels, it can modulate the influx of sodium ions in excitable cells, thereby affecting the initiation and propagation of action potentials .
Biochemical Pathways
The compound’s action on Nav1.8 channels influences various maladies, including neuropathic pain, chronic itch, and inflammatory pain perception . It is believed that the inhibition of Nav1.8 voltage-gated sodium ion channel activity may be useful to treat diseases involving Nav1.8 receptors and/or stemming specifically from dysfunction of Nav1.8 voltage-gated sodium ion channels .
Pharmacokinetics
The compound is expected to have high gi absorption . Its skin permeation is low, with a Log Kp of -8.09 cm/s .
Result of Action
The inhibition of Nav1.8 channels by this compound can help manage conditions such as migraine, neurodegeneration, epilepsy, inflammatory pain, spontaneous pain, acute pain, pre-operative pain, peri-operative pain, and post-operative pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature
Properties
IUPAC Name |
N-cyclobutyl-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-5-4-7(11-8)9(13)10-6-2-1-3-6/h6-7H,1-5H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDPMGOEXJHGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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